molecular formula C21H21ClN4O2S B2673142 5-((2-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-92-3

5-((2-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2673142
CAS RN: 887219-92-3
M. Wt: 428.94
InChI Key: XKIGPGHQWCNRDJ-UHFFFAOYSA-N
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Description

5-((2-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H21ClN4O2S and its molecular weight is 428.94. The purity is usually 95%.
BenchChem offers high-quality 5-((2-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Synthesis

Research in this area focuses on the synthesis of novel compounds and their structural characterization through techniques like single crystal diffraction. For instance, Kariuki et al. (2021) detail the synthesis and structural characterization of isostructural thiazoles, providing insights into their molecular conformation and planarity, which are critical for understanding the compound's interactions and functions (Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).

Antimicrobial and Antifungal Agents

Several studies have explored the antimicrobial and antifungal properties of compounds with similar molecular frameworks. For example, Sah et al. (2014) synthesized formazans from a Mannich base of a related thiadiazole and evaluated their antimicrobial activity, demonstrating moderate efficacy against bacterial and fungal strains (Sah, P., Bidawat, P., Seth, M., & Gharu, C. P., 2014).

Antinociceptive and Anti-inflammatory Properties

The antinociceptive and anti-inflammatory properties of thiazolopyrimidine derivatives have been the subject of research by Selvam et al. (2012), who synthesized and evaluated a series of derivatives for their pharmacological activity. Their findings contribute to the development of new therapeutic agents (Selvam, T., Karthik, V., Kumar, V. P., & Ali, M., 2012).

Anticancer Activity

Chandrappa et al. (2009) synthesized thiazolidinone derivatives and evaluated their cytotoxicity and induction of apoptosis in human leukemia cells. This study highlights the potential of these compounds in cancer research, demonstrating significant anticancer activity in cell lines tested (Chandrappa, S., Kavitha, C., Shahabuddin, M., Vinaya, K., Kumar, C. A., Ranganatha, S., Raghavan, S., & Rangappa, K., 2009).

properties

IUPAC Name

5-[(2-chlorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c1-13-8-10-25(11-9-13)17(14-5-2-3-6-15(14)22)18-20(27)26-21(29-18)23-19(24-26)16-7-4-12-28-16/h2-7,12-13,17,27H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIGPGHQWCNRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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